molecular formula C21H27N7Na2O14P2 B13823272 a-Nicotinamide adenine dinucleotide*redu ced form di

a-Nicotinamide adenine dinucleotide*redu ced form di

Cat. No.: B13823272
M. Wt: 709.4 g/mol
InChI Key: ABATXCVHYBFQDK-INBSNAFQSA-L
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Description

Alpha-Nicotinamide adenine dinucleotide, reduced disodium salt, is a coenzyme that plays a crucial role in cellular metabolism. It is involved in redox reactions, carrying electrons from one reaction to another. This compound is essential for the production of energy in cells and is found in all living organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Nicotinamide adenine dinucleotide, reduced disodium salt, typically involves the reduction of its oxidized form, alpha-Nicotinamide adenine dinucleotide. This reduction can be achieved using various reducing agents under controlled conditions. The reaction is usually carried out in an aqueous solution at a specific pH to ensure the stability of the compound .

Industrial Production Methods: Industrial production of alpha-Nicotinamide adenine dinucleotide, reduced disodium salt, involves large-scale fermentation processes using microorganisms such as yeast or bacteria. These microorganisms are genetically engineered to overproduce the compound, which is then extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Alpha-Nicotinamide adenine dinucleotide, reduced disodium salt, primarily undergoes redox reactions. It acts as a reducing agent, donating electrons to other molecules. This compound can also participate in substitution reactions where it exchanges functional groups with other molecules .

Common Reagents and Conditions: Common reagents used in the reactions involving alpha-Nicotinamide adenine dinucleotide, reduced disodium salt, include oxidizing agents such as oxygen and hydrogen peroxide. The reactions are typically carried out under mild conditions to prevent the degradation of the compound .

Major Products Formed: The major products formed from the reactions of alpha-Nicotinamide adenine dinucleotide, reduced disodium salt, include its oxidized form, alpha-Nicotinamide adenine dinucleotide, and various reduced substrates depending on the specific reaction .

Scientific Research Applications

Alpha-Nicotinamide adenine dinucleotide, reduced disodium salt, has a wide range of scientific research applications. In chemistry, it is used as a coenzyme in various enzymatic reactions to study the kinetics and mechanisms of these reactions. In biology, it is essential for studying cellular metabolism and energy production. In medicine, it is used in research related to metabolic disorders and mitochondrial dysfunction. In industry, it is used in the production of biofuels and other biotechnological applications .

Mechanism of Action

The mechanism of action of alpha-Nicotinamide adenine dinucleotide, reduced disodium salt, involves its role as a coenzyme in redox reactions. It donates electrons to various enzymes, facilitating the conversion of substrates into products. The molecular targets of this compound include dehydrogenases and other oxidoreductases, which are involved in metabolic pathways such as glycolysis and the citric acid cycle .

Comparison with Similar Compounds

Alpha-Nicotinamide adenine dinucleotide, reduced disodium salt, is unique in its ability to act as a reducing agent in redox reactions. Similar compounds include beta-Nicotinamide adenine dinucleotide, reduced disodium salt, and Nicotinamide adenine dinucleotide phosphate, reduced disodium salt. These compounds also participate in redox reactions but differ in their specific roles and applications. For example, beta-Nicotinamide adenine dinucleotide, reduced disodium salt, is more commonly used in enzymatic reactions, while Nicotinamide adenine dinucleotide phosphate, reduced disodium salt, is involved in anabolic reactions .

Properties

Molecular Formula

C21H27N7Na2O14P2

Molecular Weight

709.4 g/mol

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate

InChI

InChI=1S/C21H29N7O14P2.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-14(31)13(30)11(40-21)6-38-43(34,35)42-44(36,37)41-16-10(5-29)39-20(15(16)32)27-3-1-2-9(4-27)18(23)33;;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25);;/q;2*+1/p-2/t10-,11-,13-,14-,15-,16-,20+,21-;;/m1../s1

InChI Key

ABATXCVHYBFQDK-INBSNAFQSA-L

Isomeric SMILES

C1C=CN(C=C1C(=O)N)[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O.[Na+].[Na+]

Canonical SMILES

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)CO)OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O.[Na+].[Na+]

Origin of Product

United States

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